molecular formula C23H17N5O B2462726 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891121-09-8

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Número de catálogo: B2462726
Número CAS: 891121-09-8
Peso molecular: 379.423
Clave InChI: BSKCCAKBKAHBMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is an organic compound that belongs to the class of triazolopyridazines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide typically involves the following steps:

    Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Coupling with phenyl and naphthamide groups: The triazolopyridazine core is then coupled with a phenyl group and subsequently with a naphthamide group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Functionality

The naphthamide group undergoes hydrolysis under acidic or basic conditions. In 3 M HCl at reflux (110°C, 6–8 hours), the amide bond cleaves to yield 1-naphthoic acid and 3-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)aniline. Conversely, 5% NaOH at 80°C for 4 hours produces the sodium salt of 1-naphthoic acid . Reaction progress is monitored via TLC and confirmed by 1H^1H-NMR (disappearance of δ 10.85 ppm CONH signal) .

Electrophilic Aromatic Substitution (EAS)

The naphthalene and phenyl rings participate in EAS reactions. Nitration (HNO3_3/H2_2SO4_4, 0°C) preferentially targets the naphthalene moiety at the α-position, while sulfonation (fuming H2_2SO4_4, 50°C) occurs on the para position of the triazolo-pyridazine-attached phenyl ring . Halogenation (Br2_2/FeBr3_3) selectively brominates the naphthalene ring’s β-position .

Functionalization of the Triazolo-Pyridazine Core

The triazole ring undergoes N-alkylation with methyl iodide (K2_2CO3_3, DMF, 60°C) to form quaternary salts, while the pyridazine ring participates in nucleophilic substitutions (Table 1) .

Table 1: Key Reactions of the Triazolo-Pyridazine Moiety

Reaction TypeConditionsProduct
ChlorinationPOCl3_3, reflux, 6h6-Chloro-triazolo-pyridazine derivative
Suzuki CouplingPd(OAc)2_2, BINAP, NaOtBu, 100°CBiaryl derivatives via C–C bond formation
AminationNH3_3/CuI, DMSO, 120°C6-Amino-triazolo-pyridazine

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (Pd2_2(dba)3_3, XPhos) to install aryl amine groups at the pyridazine C6 position .

  • Sonogashira Coupling : With terminal alkynes (CuI, PPh3_3), yielding ethynyl-linked derivatives .

Stability Under Oxidative/Reductive Conditions

  • Oxidation : Treatment with KMnO4_4 (H2_2O, 25°C) oxidizes the triazole’s methyl group to a carboxylic acid over 24h .

  • Reduction : H2_2/Pd-C (1 atm, EtOH) reduces the pyridazine ring’s C=N bonds, forming a tetrahydropyridazine derivative .

Photochemical Reactivity

UV irradiation (λ = 254 nm, CH3_3CN) induces [2+2] cycloaddition between the triazole and naphthalene π-systems, forming a strained bicyclic adduct. This reaction is solvent-dependent and proceeds with 65% yield in aprotic media .

This compound’s reactivity profile highlights its versatility as a scaffold for generating structurally diverse analogs. Strategic functionalization of its amide, aromatic, and heterocyclic components enables tailored modifications for medicinal chemistry applications .

Aplicaciones Científicas De Investigación

Cancer Treatment

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide has shown promise as an inhibitor of various cancer-related pathways. Its structural analogs have been investigated for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis. For example:

  • Savolitinib , a derivative of this compound class, has demonstrated potent inhibition of c-Met with favorable pharmacokinetic properties in preclinical models. It has progressed to phase II clinical trials for treating non-small cell lung cancer and renal cell carcinoma .

Neurological Disorders

Research indicates that compounds similar to this compound may modulate pathways associated with neurodegenerative diseases such as Huntington's disease. The triazole-fused pyridazine structure is believed to interact with specific receptors involved in neuronal signaling .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : Utilizing hydrazones and various coupling agents to form the triazole moiety.
  • Aromatic Substitution : Employing electrophilic aromatic substitution techniques to introduce the naphthamide group onto the triazole framework.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity .

Case Study 1: Inhibition of c-Met Kinase

A study evaluated the efficacy of this compound in inhibiting c-Met kinase activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines expressing high levels of c-Met .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in a Huntington’s disease model. The results suggested that the compound could reduce neuroinflammation and oxidative stress markers in neuronal cells .

Mecanismo De Acción

The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide exerts its effects involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Actividad Biológica

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₅N₅O
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 108825-65-6
  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

The mechanism of action for this compound primarily involves its interaction with various biological pathways:

  • Angiogenesis Inhibition : The compound has shown potential in inhibiting angiogenic pathways critical for tumor growth and metastasis. It may act by blocking vascular endothelial growth factor (VEGF) signaling pathways, which are essential for the formation of new blood vessels in tumors .
  • Cytotoxic Effects : Studies indicate that this compound may exert cytotoxic effects on cancer cells through apoptosis induction. The presence of the triazole moiety is believed to enhance its interaction with cellular targets involved in cell proliferation and survival .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity .

Mechanistic Studies

In vitro studies have revealed that the compound induces cell cycle arrest and promotes apoptosis in treated cancer cells. The mechanism is believed to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

Summary of Biological Activity

PropertyValue
Anticancer ActivityIC50 (MCF-7): ~10 µM
IC50 (A549): ~15 µM
IC50 (HeLa): ~12 µM
Mechanism of ActionApoptosis induction
Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting increased apoptosis .
  • Combination Therapy Research : Another study explored the effects of combining this compound with conventional chemotherapeutics. The results indicated a synergistic effect that enhanced cytotoxicity against resistant cancer cell lines .

Propiedades

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-15-25-26-22-13-12-21(27-28(15)22)17-8-4-9-18(14-17)24-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCCAKBKAHBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.